4-Methoxyphenyl 2-ethoxybenzoate
Description
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-3-19-15-7-5-4-6-14(15)16(17)20-13-10-8-12(18-2)9-11-13/h4-11H,3H2,1-2H3 |
InChI Key |
PZYSTNBLPILBNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Methoxyphenyl 2-ethoxybenzoate with structurally related benzoate esters and derivatives reported in the literature:
Electronic and Photophysical Properties
- Electron-Donating vs. Withdrawing Groups: Methoxy-substituted derivatives (e.g., this compound) exhibit pronounced ICT, leading to red-shifted emission in polar solvents like DMF. In contrast, chloro or formyl substituents (e.g., 2-Ethoxy-4-formylphenyl 4-methylbenzoate) reduce emission intensity due to electron-withdrawing effects . Bis-(4-methoxyphenyl) chromophores show a high-energy absorption band (~500 nm) absent in non-methoxy analogues, highlighting the role of methoxy groups in modulating excited-state interactions .
Solvent Effects :
Key Research Findings
ICT Modulation : The 4-methoxyphenyl group in this compound enhances ICT character, resulting in solvent-polarity-dependent emission shifts. This contrasts with chloro-substituted analogues, where electron withdrawal suppresses ICT .
Steric and Electronic Trade-offs : Ethoxy groups introduce moderate steric hindrance, reducing intermolecular aggregation in solid-state applications compared to bulkier tert-butyl or branched alkyl chains .
Preparation Methods
Step 1: Synthesis of Methyl 4-ethoxybenzoate
The starting material, methyl 4-ethoxybenzoate, can be synthesized via esterification of 4-ethoxybenzoic acid with methanol under acidic conditions or obtained commercially. This compound serves as the core aromatic ester for subsequent modifications.
Step 2: Phenolic Intermediate Formation
A key intermediate involves the phenolic derivative, which can be prepared by selective hydroxylation or substitution reactions on the aromatic ring. For example, phenol derivatives are obtained via hydroxylation of the corresponding aromatic compounds, often using reagents like hydroxylating agents under controlled conditions.
Step 3: Alkylation to Form Ethoxybenzoate
The phenolic compound undergoes alkylation with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic substitution at the phenolic oxygen to yield the ethoxy derivative.
- Solvent: Acetone or DMF
- Temperature: Room temperature to 50°C
- Time: 4-12 hours
Step 4: Introduction of Methoxyphenyl Group
The methoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions. Alternatively, the phenolic hydroxyl can be methylated using methylating agents such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.
- Solvent: Acetone or acetonitrile
- Temperature: Reflux
- Methylating agent: Methyl iodide or dimethyl sulfate
- Duration: 12-24 hours
Step 5: Esterification to Form the Final Compound
The phenolic intermediate bearing the methoxy group is then esterified with 2-ethoxybenzoic acid derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) or via direct acid catalysis under reflux conditions.
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Catalyst: Catalytic amounts of acid (e.g., sulfuric acid)
- Temperature: Room temperature to reflux
- Duration: 12-24 hours
Data Table: Summary of Key Reagents and Conditions
| Step | Reagents / Conditions | Purpose | Yield / Remarks |
|---|---|---|---|
| 1 | Esterification of 4-ethoxybenzoic acid | Prepare methyl 4-ethoxybenzoate | High yield, commercially available |
| 2 | Phenolic hydroxylation | Form phenolic intermediate | Moderate to high yield |
| 3 | Alkylation with ethyl halide | Introduce ethoxy group | Typically >80% yield |
| 4 | Methylation with methyl iodide | Convert hydroxyl to methoxy | >85% yield, controlled conditions |
| 5 | Esterification with 2-ethoxybenzoic acid | Final ester formation | >75% yield |
Notes on Diversified Synthetic Routes
- Ozonolysis of homoallylic ketones can be employed for structural modifications, as demonstrated in related aromatic compound syntheses.
- Copper-catalyzed cascade addition reactions facilitate the synthesis of complex intermediates, enhancing overall efficiency.
- Use of advanced coupling reagents and chiral HPLC can improve stereoselectivity and enantiomeric purity when necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
